2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- is a uracil derivative with a pyrimidinedione core modified at three positions:
- 1-position: Ethoxymethyl group (–CH2–O–C2H5), enhancing lipophilicity and metabolic stability.
- 5-position: Isopropyl group (–CH(CH3)2), contributing to steric bulk and hydrophobic interactions.
- 6-position: 3-Methylphenylseleno (–Se–C6H4–CH3), a selenium-containing substituent that may influence redox properties and biological activity.
This compound’s structural uniqueness lies in the selenium atom at position 6, which distinguishes it from sulfur or oxygen analogs. Selenium’s larger atomic radius and polarizability can alter electronic effects and binding affinity in biological systems .
Properties
CAS No. |
172256-07-4 |
|---|---|
Molecular Formula |
C17H22N2O3Se |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(ethoxymethyl)-6-(3-methylphenyl)selanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3Se/c1-5-22-10-19-16(23-13-8-6-7-12(4)9-13)14(11(2)3)15(20)18-17(19)21/h6-9,11H,5,10H2,1-4H3,(H,18,20,21) |
InChI Key |
WVTRASIOGMYRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- typically involves multi-step organic reactions. The starting materials might include ethoxymethyl pyrimidinedione and isopropyl derivatives, which undergo a series of reactions including alkylation, selenation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming selenoxide derivatives.
Reduction: Reduction reactions might convert the seleno group to a selenide.
Substitution: The ethoxymethyl and isopropyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenides.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The seleno group might play a crucial role in its biological activity, potentially through redox reactions or binding to thiol groups in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related pyrimidinedione derivatives:
*Estimated based on analogs.
Key Observations:
- Selenium vs. Sulfur/Thioether: Selenium analogs (e.g., ) exhibit higher toxicity (e.g., LDLo 15 mg/kg in rats) compared to sulfur-containing derivatives (e.g., ).
- Isopropyl vs. Ethyl/Methyl : Bulkier isopropyl groups (target compound, EAN525) may enhance target binding in antiviral applications, as seen in EAN525’s use against HIV-1 .
- Ethoxymethyl vs.
Toxicological and Stability Profiles
- Selenium Compounds: The target compound and ’s analog decompose upon heating, releasing toxic selenium oxides (SeO2) and nitrogen oxides (NOx). This limits their therapeutic utility without structural optimization .
- Benzyl and Thioether Derivatives: EAN525 and sulfur analogs show lower acute toxicity, making them more viable for clinical use.
Biological Activity
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- is a derivative of pyrimidinedione that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article explores its biological activity through detailed research findings, including structure-activity relationships (SAR), case studies, and significant data tables.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
- Molecular Formula: C15H18N2O3Se
- CAS Number: 149950-60-7
This compound features a pyrimidinedione core with various substituents that contribute to its biological activity.
Structure-Activity Relationship (SAR)
Research has shown that pyrimidinedione derivatives exhibit significant antiviral properties, particularly against human immunodeficiency virus (HIV). The SAR studies indicate that modifications at specific positions on the pyrimidinedione ring can enhance antiviral efficacy. For instance:
- Substitutions at the N-1 position with cyclic moieties have been linked to increased inhibition of HIV entry and replication.
- Compounds with a 5-(1-methylethyl) group have shown promising results in inhibiting both HIV-1 and HIV-2 with minimal cytotoxicity .
Case Studies
A notable study synthesized a series of 73 analogs based on the lead compound SJ-3366. These analogs were evaluated for their ability to inhibit HIV replication. Key findings included:
- Potency: Some derivatives displayed subnanomolar activity against HIV-1.
- Mechanism: The compounds inhibited reverse transcription and virus entry .
Anticancer Activity
Pyrimidinedione derivatives have also been investigated for their anticancer properties. A range of studies has demonstrated their ability to inhibit different cancer cell lines.
In Vitro Studies
In vitro evaluations have shown that certain derivatives effectively inhibit the proliferation of cancer cells. For example:
- Cytotoxicity Assays: Various pyrimidinedione derivatives were tested against MDA-MB-231 breast cancer cells, revealing significant inhibitory effects with IC50 values indicating potent activity .
Data Tables
The following table summarizes key findings from various studies regarding the biological activities of 2,4(1H,3H)-pyrimidinedione derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
